molecular formula C17H15F4NO3 B2370462 N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 1797024-13-5

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2370462
CAS No.: 1797024-13-5
M. Wt: 357.305
InChI Key: RYFCCRQBADMXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of fluorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide precursor and introduce the fluorine and methoxy groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like sodium methoxide, electrophiles like bromine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide
  • N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzamide
  • N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(methoxy)benzamide

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups, which confer specific chemical and physical properties. These properties may include enhanced stability, increased lipophilicity, and unique electronic characteristics, making it distinct from other similar compounds.

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its unique structure, characterized by the presence of fluorinated groups, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H19F4NO2
  • Molecular Weight : 369.4 g/mol

The compound's structure features a trifluoromethoxy group and a fluorophenyl moiety, which are known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
  • Receptor Modulation : It could act as a modulator for various receptors, impacting cellular signaling pathways related to metabolism and cell proliferation.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation.

Neuroprotective Effects

Some benzamide derivatives have demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The presence of fluorinated groups may enhance blood-brain barrier penetration, making this compound a candidate for further neuropharmacological studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes
AnticancerModulation of PI3K/Akt pathway
NeuroprotectivePotential enhancement of blood-brain barrier penetration

Case Study: Inhibition of COX Enzymes

A study conducted on similar benzamide derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes. The results indicated a dose-dependent response, suggesting that modifications in the chemical structure can enhance inhibitory potency. This finding supports the hypothesis that this compound may exhibit similar effects.

Case Study: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that compounds with structural similarities to this compound inhibited cell proliferation effectively. The IC50 values were determined, indicating promising anticancer activity that warrants further exploration in vivo.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4NO3/c1-24-15(12-3-2-4-13(18)9-12)10-22-16(23)11-5-7-14(8-6-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCCRQBADMXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.